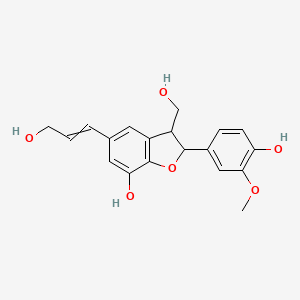
Α-PROTEIN
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The term “Α-PROTEIN” is often used to refer to proteins that contain alpha helices . An alpha helix (or α-helix) is a sequence of amino acids in a protein that are twisted into a coil (a helix). The alpha helix is the most common structural arrangement in the secondary structure of proteins .
Synthesis Analysis
The synthesis of α-proteins involves various biochemical reactions. For instance, α-amino acids can be synthesized in the laboratory using reactions such as the Hell–Volhard–Zelinskii reaction . In a study, genes potentially related to protein expression were identified and optimized for enhancing α-amylase production in Bacillus subtilis .Molecular Structure Analysis
The molecular structure of α-proteins is primarily determined by the sequence of amino acids and their arrangement into alpha helices . The RCSB Protein Data Bank provides access to experimentally-determined 3D structures from the Protein Data Bank (PDB) archive .Chemical Reactions Analysis
The chemical reactions involving α-proteins are diverse. For instance, a chemical method for selective labeling of the key amino acid tryptophan has been developed . Also, all α-amino acids react with ninhydrin, a powerful oxidizing agent, to give a purple colored product .Physical And Chemical Properties Analysis
The physical and chemical properties of α-proteins can be computed using tools like ProtParam, which provides parameters like molecular weight, theoretical pI, amino acid composition, atomic composition, extinction coefficient, estimated half-life, instability index, aliphatic index, and grand average of hydropathicity (GRAVY) .Mecanismo De Acción
The mechanism of action of α-proteins depends on their specific function. For example, the α1-proteinase inhibitor inhibits the action of the serine protease called elastase in the lungs . Another example is α1-adrenergic receptors, which are involved in neurotransmission and regulate the sympathetic nervous system .
Safety and Hazards
The safety and hazards associated with α-proteins depend on their specific type and use. For instance, alternative protein sources like cultured meat, plant-based meat, insect protein, and single-cell protein have specific food safety risks that include toxins, allergens, and high ribonucleic acid (RNA) contents .
Direcciones Futuras
The future of α-proteins is promising with advancements in protein design and engineering. Cutting-edge computational methods are enabling the creation of tailor-made proteins with enhanced stability, novel functions, and the potential to address major challenges facing humanity . Moreover, the development of new proteins with practical applications and uses is an active area of research .
Propiedades
Número CAS |
146317-23-9 |
|---|---|
Fórmula molecular |
C8H9NO4 |
Peso molecular |
0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-methoxy-N-[2-methyl-3-(propionylamino)phenyl]benzamide](/img/structure/B1180531.png)
